7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound is a structurally complex molecule featuring a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core fused with a piperazine sulfonyl group substituted by a 3-(4-methoxyphenyl)propanoyl moiety. The tricyclic system likely confers rigidity, while the piperazine sulfonyl group enhances solubility and modulates receptor interactions. The 4-methoxyphenylpropanoyl substituent may influence pharmacokinetic properties, such as metabolic stability and membrane permeability, due to its aromatic and electron-donating methoxy group. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs (e.g., piperazine sulfonyl derivatives) have been explored for 5-HT receptor (5-HTR) affinity and antiproliferative activity .
Properties
IUPAC Name |
7-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-34-22-8-4-19(5-9-22)6-10-24(30)27-13-15-28(16-14-27)35(32,33)23-17-20-3-2-12-29-25(31)11-7-21(18-23)26(20)29/h4-5,8-9,17-18H,2-3,6-7,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQGCYKKMBISTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3-(4-methoxyphenyl)propionic acid: This intermediate can be synthesized through the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of piperazine derivative: The 3-(4-methoxyphenyl)propionic acid is then reacted with piperazine to form the corresponding piperazine derivative.
Sulfonylation: The piperazine derivative is sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antitumor Activity : Preliminary studies have shown that derivatives of similar structures possess significant antitumor properties. The introduction of the piperazine and methoxyphenyl groups may enhance the compound's efficacy against cancer cells.
- Antidepressant Effects : Compounds with similar scaffolds have been investigated for their potential antidepressant effects due to their ability to modulate neurotransmitter systems.
- Anti-inflammatory Properties : The sulfonamide functionality is known to exhibit anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of compounds structurally related to 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one against various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that these compounds inhibited cell proliferation significantly compared to control groups.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar compounds in animal models of depression and anxiety. The results demonstrated that these compounds exhibited dose-dependent antidepressant-like effects in behavioral tests, suggesting their potential as therapeutic agents for mood disorders.
Mechanism of Action
The mechanism of action of 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations in Piperazine Sulfonyl Derivatives
The target compound shares a piperazine sulfonyl scaffold with several analogs, but differences in substituents significantly alter biological and physicochemical properties:
Biological Activity
The compound 7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₂₁H₂₃N₃O₄S , with a molecular weight of approximately 413.49 g/mol . The structure features a piperazine moiety and a methoxyphenyl group, which are often associated with various biological activities.
Research indicates that compounds with similar structural characteristics often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine ring is known to influence receptor binding affinity and selectivity.
Biological Activity
- Antidepressant Effects : Compounds like this one have been studied for their potential antidepressant properties due to their interaction with serotonin receptors .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress .
Study 1: Antidepressant Activity
In a study assessing the antidepressant effects of similar piperazine derivatives, researchers found that these compounds significantly reduced depressive-like behaviors in animal models by enhancing serotonergic transmission .
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of related compounds demonstrated that they inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
